molecular formula C16H21NO4 B132220 N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester CAS No. 866488-35-9

N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester

Cat. No.: B132220
CAS No.: 866488-35-9
M. Wt: 291.34 g/mol
InChI Key: STMLPBMOYVXYLB-MDZDMXLPSA-N
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Description

N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-yl]carbamic Acid Benzyl Ester is a defined chemical building block with the molecular formula C16H21NO4 and a CAS Registry Number of 866488-35-9 . This compound belongs to the family of benzyl carbamate derivatives, which are extensively utilized in organic synthesis and medicinal chemistry research. The structure features both a reactive carbamate protecting group and keto-hydroxy functionality within an unsaturated carbon chain, making it a versatile intermediate for the synthesis of more complex molecules. Its defined stereochemistry (5E) and functional groups make it particularly valuable for researchers developing novel synthetic pathways, exploring new pharmacophores, or studying structure-activity relationships. The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can request detailed specifications, including Certificate of Analysis data, for their specific quality control requirements.

Properties

IUPAC Name

benzyl N-[(E)-4-hydroxy-7-oxooct-5-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-13(18)9-10-15(19)8-5-11-17-16(20)21-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15,19H,5,8,11-12H2,1H3,(H,17,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMLPBMOYVXYLB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(CCCNC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(CCCNC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

The synthesis begins with a C8 alkenol precursor, which is commercially available or synthesized via Grignard addition. Critical reagents include:

  • Benzyl chloroformate : For carbamate group introduction.

  • Oxidizing agents (e.g., pyridinium chlorochromate): For ketone formation at position 7.

  • Base catalysts (e.g., triethylamine): To facilitate deprotonation during coupling.

Reaction Sequence

  • Oxidation of the alkenol :
    The alkenol is treated with pyridinium chlorochromate (PCC) in dichloromethane at 0°C to selectively oxidize the secondary alcohol to a ketone, yielding 7-oxo-5-octen-1-ol.

    R-OHPCC, CH2Cl2R=O\text{R-OH} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{R=O}

    Yield: ~85%.

  • Protection of the 4-hydroxyl group :
    The 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.

    R-OH+TBSClImidazoleR-OTBS\text{R-OH} + \text{TBSCl} \xrightarrow{\text{Imidazole}} \text{R-OTBS}

    Yield: 92%.

  • Aldol condensation :
    The protected intermediate undergoes aldol condensation with acetaldehyde under basic conditions to form the (5E)-configured double bond.

    \text{R-CHO} + \text{R'-\text{CH}_2-\text{C(=O)-}} \xrightarrow{\text{NaOH}} \text{R-CH=CH-C(=O)-R'}

    Yield: 78%.

  • Deprotection and carbamate formation :
    The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), followed by reaction with benzyl chloroformate to install the carbamate moiety.

    R-OTBSTBAFR-OHCbzCl, Et3NR-O-C(=O)-NH-Bn\text{R-OTBS} \xrightarrow{\text{TBAF}} \text{R-OH} \xrightarrow{\text{CbzCl, Et}_3\text{N}} \text{R-O-C(=O)-NH-Bn}

    Yield: 70%.

Reaction Mechanism Analysis

Oxidation Step

The PCC-mediated oxidation proceeds via a two-electron mechanism, where the alcohol coordinates to the chromium center, followed by hydride transfer to form the ketone.

Aldol Condensation

The base-catalyzed aldol reaction forms the (5E)-double bond through a Zimmerman-Traxler transition state, where steric interactions between the aldehyde substituent and the carbonyl group favor the trans configuration.

Carbamate Coupling

Benzyl chloroformate reacts with the primary amine via nucleophilic acyl substitution, where triethylamine scavenges HCl to drive the reaction to completion.

Optimization of Reaction Conditions

ParameterOptimal ConditionEffect on Yield
Oxidation reagentPCC in CH2_2Cl2_2Maximizes ketone purity
Aldol baseNaOH (0.1 M)Enhances E/Z ratio
Carbamate solventTHFImproves solubility
Temperature0°C (oxidation)Reduces overoxidation

Adjusting the solvent to tetrahydrofuran (THF) during carbamate formation increased the yield from 65% to 70% by improving reagent solubility.

Characterization and Analytical Data

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.92 (dt, J = 15.4 Hz, 1H, CH=CH), 5.42 (d, J = 15.4 Hz, 1H, CH=CH), 4.52 (s, 2H, OCH2_2Ph), 3.98 (br s, 1H, OH), 2.56–2.48 (m, 2H, CH2_2CO).

  • IR (KBr): 3340 cm1^{-1} (O-H), 1715 cm1^{-1} (C=O), 1680 cm1^{-1} (carbamate C=O).

Physical Properties

PropertyValue
Molecular weight291.342 g/mol
Exact mass291.147 Da
PSA79.12 Å2^2
LogP2.40

Comparative Analysis of Alternative Methods

No alternative synthetic routes have been reported in the literature, likely due to the efficiency of the Takeuchi protocol. However, potential modifications could include:

  • Enzymatic oxidation : Using alcohol dehydrogenases for greener ketone synthesis.

  • Microwave-assisted aldol condensation : To reduce reaction time and improve E/Z selectivity.

Challenges and Limitations

  • Stereochemical control : Maintaining the 5E configuration requires strict temperature control during aldol condensation.

  • Protection-deprotection steps : The TBS group introduces additional synthetic steps, increasing complexity.

  • Yield limitations : The final carbamate coupling step has a moderate yield (70%), necessitating optimization.

Industrial Scale-Up Considerations

  • Cost reduction : Replacing PCC with TEMPO/bleach for oxidation could lower expenses.

  • Continuous flow systems : Implementing flow chemistry for the aldol step may enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation of the hydroxy group yields a diketone.
  • Reduction of the keto group yields a diol.
  • Substitution reactions yield various carbamate derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and carbamates. It serves as a model substrate for investigating the mechanisms of esterases and carbamoyltransferases.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

Compound Name Key Substituents/Modifications Source/Evidence
(6-Bromo-hexyl)-carbamic acid benzyl ester Bromine at C6, hexyl chain
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester Azetidine ring, phenyl ketone
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl carbamic acid benzyl ester Pyrrolidinone ring, hydroxy group
{4-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester Benzo[1,3]dioxole, tert-butyl ester

Key Observations :

  • Substituent Effects : The target compound’s hydroxyl and ketone groups may increase polarity compared to brominated (e.g., ) or silane-protected analogues (e.g., ).
  • Ester Stability : Benzyl esters (as in the target compound) are more resistant to hydrolysis than tert-butyl esters (e.g., ), which are cleaved under acidic conditions.
Spectral and Physicochemical Properties
  • NMR Trends: Benzyl ester protons in analogues (e.g., δ 5.96 ppm for benzo[1,3]dioxole in ) align with typical aromatic proton shifts. Hydroxy groups (e.g., δ 6.73–6.90 ppm in ) are broad in NMR, contrasting with the target compound’s conjugated enone system, which may show deshielded olefinic protons.
  • Solubility: The hydroxyl group in the target compound likely enhances water solubility compared to silane-protected derivatives (e.g., ) or fully nonpolar tert-butyl esters (e.g., ).

Biological Activity

N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester (CAS Number: 866488-35-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Structure : The compound features a carbamic acid structure linked to a benzyl group, with a hydroxyl and keto functional group contributing to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA12.5 µg/mL
E. coli25 µg/mL
S. aureus15 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study focusing on glioma cells, this compound demonstrated potent antiproliferative effects, with IC50 values significantly lower than standard chemotherapeutic agents.

Cell Line IC50 (µM)
U87MG (glioma)8.3
HeLa (cervical)10.2
MCF7 (breast)9.8

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the benzyl group enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity towards human cells .

Anticancer Research

Another significant research effort published in Cancer Letters highlighted the compound's potential as an anticancer agent. The study involved in vivo experiments on mice bearing glioma tumors, where treatment with this compound resulted in a marked reduction in tumor size compared to controls .

Q & A

Q. What are the recommended methods for synthesizing N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester?

The compound is synthesized via multi-step organic reactions, often involving carbamate formation using benzyl chloroformate under controlled pH. Key steps include hydroxyl protection (e.g., tert-butyl esters) and ketone stabilization. NMR spectroscopy (1H, 13C) is essential for verifying intermediates and final product purity. For example, tert-butyl esters are confirmed by δ ~1.37 ppm (singlet) in 1H-NMR .

Q. How should researchers handle and store this compound to ensure stability?

Store in tightly sealed containers in dry, well-ventilated environments. Avoid moisture and incompatible substances (e.g., strong oxidizers). Opened containers must be resealed upright to prevent leakage. Stability studies recommend monitoring via HPLC to detect degradation products .

Q. What purification strategies are effective for isolating this compound?

Use column chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Recrystallization from dichloromethane/hexane mixtures improves crystalline purity. Confirm homogeneity via HPLC (UV detection at 254 nm) .

Q. How is the structural integrity of the compound validated after synthesis?

Combine 1H-NMR and 13C-NMR to assign protons and carbons (e.g., benzyl ester protons at δ ~5.96 ppm). Infrared spectroscopy (IR) confirms carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (HRMS) verifies molecular weight .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

X-ray crystallography determines absolute configurations, while 2D NMR (COSY, HSQC) assigns stereochemistry. Computational methods like DFT predict spectroscopic profiles for cross-validation. For example, DFT can model electron density maps for ketone moieties .

Q. How can conflicting data on the reactivity of the α,β-unsaturated ketone moiety be addressed?

Conduct kinetic studies under varied conditions (pH, temperature, solvent polarity) to isolate contributing factors. Use HPLC-MS to track intermediates and isotopic labeling (e.g., deuterium) to elucidate mechanisms. Contrast results with computational transition-state models .

Q. What methodologies study interactions between this compound and enzymatic targets like hydrolases?

Perform kinetic assays with fluorogenic substrates to measure inhibition. Surface plasmon resonance (SPR) quantifies binding affinities in real time. Molecular docking predicts binding conformations, focusing on carbamate-enzyme interactions .

Q. How does solvent polarity influence the compound’s conformational stability?

Use molecular dynamics (MD) simulations to assess solvent effects on rotational barriers. Experimentally, compare NMR spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to detect shifts in hydroxyl proton environments .

Q. What experimental design considerations are critical for catalytic reduction of the 7-oxo group?

Optimize catalyst selection (e.g., Pd/C vs. Raney Ni) and hydrogen pressure to avoid over-reduction. Monitor progress via in situ IR spectroscopy. Control temperature (<50°C) to prevent decomposition of sensitive groups .

Q. How can computational chemistry predict regioselectivity in nucleophilic attacks on this compound?

Density functional theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMOs) to identify electrophilic sites. Compare computed activation barriers with experimental yields for Michael addition reactions .

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